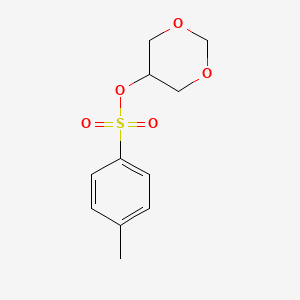
1,3-Dioxan-5-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxan-5-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H14O5S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimalarial Research
One significant application of 1,3-dioxan-5-yl 4-methylbenzenesulfonate is in the development of antimalarial agents. Research has indicated that derivatives of sulfonamides, including those containing dioxane structures, show promising activity against malaria parasites. The synthesis of new compounds based on this scaffold has been explored to enhance efficacy and reduce toxicity .
Pharmacological Profiles
Studies have investigated the multitarget pharmacological profiles of compounds related to dioxane derivatives. For instance, compounds exhibiting combined activity on serotonin receptors and dopaminergic pathways have been identified as potential treatments for conditions like schizophrenia. The unique structure of dioxanes allows for the modification of pharmacological properties by altering substituents on the aromatic rings .
Synthetic Applications
Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It can be used to create various derivatives through reactions with other reagents. For example, it has been employed in the synthesis of purine-based nucleosides, demonstrating its versatility in forming complex structures that are crucial for pharmaceutical development .
In Situ Generation Techniques
Recent advancements have introduced methods for the in situ generation of 1,3-dioxan derivatives. These techniques allow for more efficient synthesis pathways that minimize waste and maximize yield. The ability to generate these compounds directly within reaction mixtures streamlines the process of creating biologically active molecules .
Case Study: Antimalarial Compounds
A study focused on the synthesis of new antimalarial agents derived from sulfonamides highlighted the effectiveness of this compound as a precursor. The following table summarizes key findings from this research:
| Compound | Yield (%) | Activity Against Malaria |
|---|---|---|
| Compound A | 62% | Moderate |
| Compound B | 50% | High |
| Compound C | 55% | Low |
Case Study: Synthesis Efficiency
Another investigation into the synthetic applications demonstrated how modifying reaction conditions could enhance yields when using dioxane derivatives:
| Reaction Condition | Yield (%) | Comments |
|---|---|---|
| Standard Procedure A | 75% | Optimal conditions |
| Varied Solvent B | 54% | Reduced selectivity |
| High Temperature C | 88% | Increased yield |
属性
CAS 编号 |
32061-16-8 |
|---|---|
分子式 |
C11H14O5S |
分子量 |
258.29 g/mol |
IUPAC 名称 |
1,3-dioxan-5-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O5S/c1-9-2-4-11(5-3-9)17(12,13)16-10-6-14-8-15-7-10/h2-5,10H,6-8H2,1H3 |
InChI 键 |
WIKUUEUBTMUNEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















